![molecular formula C29H27N5O3S B3002330 N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 1024131-36-9](/img/structure/B3002330.png)

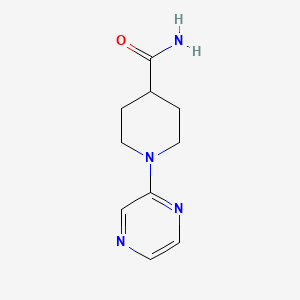

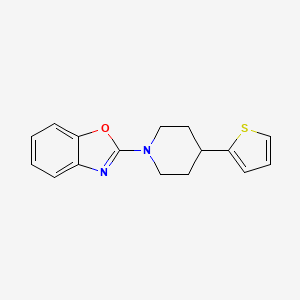

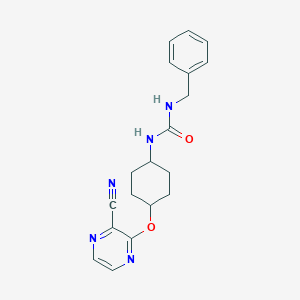

N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potential of N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides as Anticancer and Antimicrobial Agents

The study investigates the synthesis of N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides and their potential as anticancer and antimicrobial agents. The compounds were confirmed using various analytical techniques such as FT-IR, LC–MS, and NMR. The cytotoxicity was assessed using bioluminescence inhibition, and the compounds were further tested for antibacterial and antifungal activities. Notably, some compounds showed activity against K. pneumoniae. The National Cancer Institute screened 19 compounds for their ability to inhibit 60 different human tumor cell lines, with certain compounds showing high growth inhibition rates. In particular, one compound demonstrated lethal antitumor activity against several cancer cell lines. Molecular docking studies predicted the affinity of these substances to the epidermal growth factor receptor (EGFR), which is significant for cancer treatment strategies .

Synthesis and Anticonvulsant Activity Evaluation of Novel 1-Benzylsubstituted Derivatives

This research focuses on the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and their evaluation for anticonvulsant activity. The synthesis was performed using standard organic methods, and the structures were confirmed by NMR spectroscopy and LC/MS. Molecular docking was used to predict the affinity to GABAergic biotargets. The anticonvulsant activity was tested in mice using a pentylenetetrazole-induced seizures model. Although the synthesized compounds did not show significant anticonvulsant activity, the study established the importance of the NHCO cyclic fragment in the manifestation of anticonvulsant activity. The research also found a positive correlation between in vivo studies and in silico calculations, suggesting the docking methodology could be a useful tool for screening .

Comprehensive Analysis of N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

The compound , N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide, is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. The structure suggests potential interactions with biological targets, possibly through the imidazoquinazolinone core and the substituted benzyl group.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds are typically synthesized through a multi-step process involving the formation of the quinazolinone core, followed by subsequent modifications such as alkylation. Analytical techniques like NMR and LC/MS are crucial for confirming the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple functional groups that can interact with biological targets. The imidazoquinazolinone core is likely to be critical for biological activity, and the phenethylamino group may enhance interactions with enzymes or receptors .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the acetamide group and the thioether linkage. These functionalities could undergo various chemical reactions, including hydrolysis and oxidation, which might affect the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, stability, and lipophilicity, would be determined by its molecular structure. The presence of both polar (acetamide) and nonpolar (benzyl) groups suggests a balance between water solubility and membrane permeability, which is important for its pharmacokinetic profile .

Aplicaciones Científicas De Investigación

Anticancer Applications

N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide and its derivatives have been explored primarily for their anticancer properties. Studies have demonstrated the synthesis of novel compounds in this category with significant in vitro anticancer activities. For instance, certain derivatives have shown selective influence on non-small cell lung and CNS cancer cell lines, with notable effectiveness against specific cancer lines such as HOP-92 and U251 (Berest et al., 2011). Another study found some compounds to be highly active against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012). Additionally, these compounds have demonstrated broad-spectrum antitumor activity in vitro, with a notable potency compared to existing controls like 5-FU (Al-Suwaidan et al., 2016).

Antimicrobial Activity

The compounds also exhibit antimicrobial properties. Research has indicated their effectiveness against various bacterial strains, with certain derivatives displaying significant antimicrobial activity (Fahim & Ismael, 2019). This suggests potential applications in addressing bacterial infections.

Anti-inflammatory and Analgesic Properties

These compounds have been evaluated for their analgesic and antiinflammatory activities. Some derivatives have shown potential in this area, which could be explored for developing new pain-relief and anti-inflammatory medications (Santagati et al., 1994).

Enzyme Inhibition

The inhibition of specific enzymes like peptide deformylase and monoamine oxidase by these compounds indicates potential applications in the treatment of various diseases, including bacterial infections and neurological disorders (Apfel et al., 2001).

Propiedades

IUPAC Name |

N-benzyl-2-[3-oxo-5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N5O3S/c35-25(31-18-21-11-5-2-6-12-21)17-24-28(37)34-27(32-24)22-13-7-8-14-23(22)33-29(34)38-19-26(36)30-16-15-20-9-3-1-4-10-20/h1-14,24H,15-19H2,(H,30,36)(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSCPRYSFGJXIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002249.png)

![methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate](/img/structure/B3002255.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3002264.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B3002268.png)

![6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3002270.png)